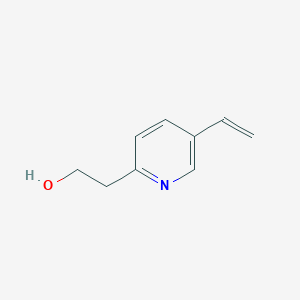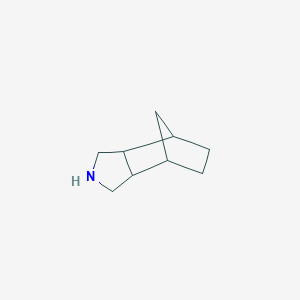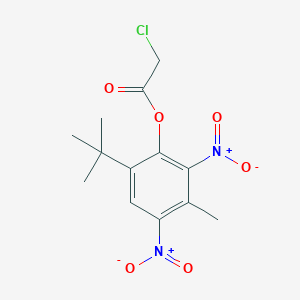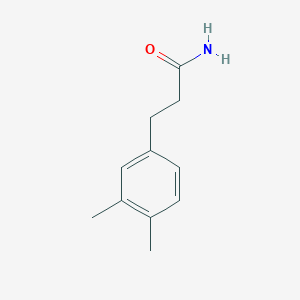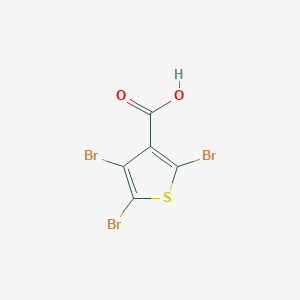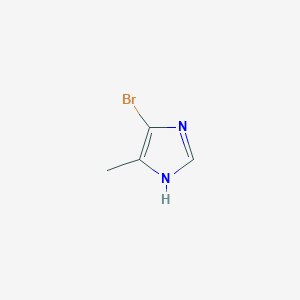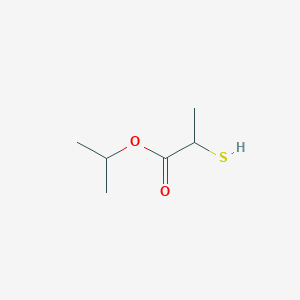
Propionic acid, 2-mercapto-, isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionic acid, 2-mercapto-, isopropyl ester, commonly known as PMI, is a chemical compound with a molecular formula of C6H12O2S. It is a colorless liquid with a pungent odor and is widely used in the field of scientific research. PMI has gained significant attention due to its unique chemical properties, which make it an ideal candidate for various applications.
Mécanisme D'action
PMI acts as a thiol-protecting agent by forming a disulfide bond with the thiol group, which prevents it from reacting with other compounds. The disulfide bond can be broken through the use of a reducing agent, such as dithiothreitol, which restores the thiol group to its original form.
Effets Biochimiques Et Physiologiques
PMI has been shown to have anti-inflammatory and antioxidant properties. It has also been found to inhibit the growth of certain cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of PMI.
Avantages Et Limitations Des Expériences En Laboratoire
PMI is a versatile compound that can be used in a wide range of lab experiments. Its thiol-protecting properties make it an essential reagent in many organic synthesis reactions. However, PMI can be toxic if ingested or inhaled, and should be handled with care.
Orientations Futures
There are several areas of future research that could benefit from the use of PMI. One potential application is in the development of new cancer treatments, as PMI has been shown to inhibit the growth of cancer cells. Additionally, PMI could be used in the production of new polymers with unique properties. Further research is needed to fully understand the potential applications of PMI in scientific research.
Applications De Recherche Scientifique
PMI is widely used in scientific research as a reagent for thiol protection and deprotection. It is also used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. PMI is also used as a crosslinking agent in the production of polymers.
Propriétés
Numéro CAS |
16849-77-7 |
|---|---|
Nom du produit |
Propionic acid, 2-mercapto-, isopropyl ester |
Formule moléculaire |
C6H12O2S |
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
propan-2-yl 2-sulfanylpropanoate |
InChI |
InChI=1S/C6H12O2S/c1-4(2)8-6(7)5(3)9/h4-5,9H,1-3H3 |
Clé InChI |
NUIVLBRODXOUAB-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C)S |
SMILES canonique |
CC(C)OC(=O)C(C)S |
Synonymes |
2-Mercaptopropionic acid 1-methylethyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

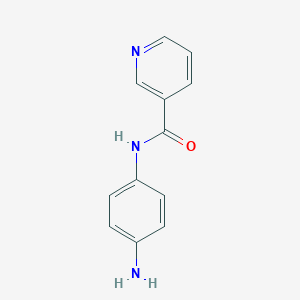
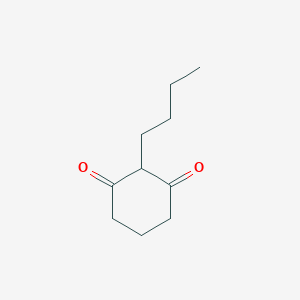
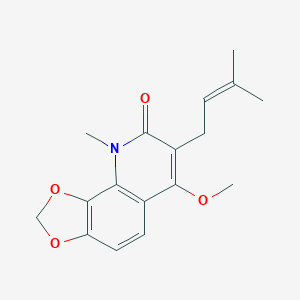
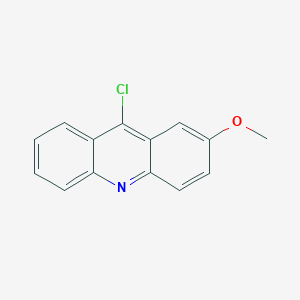
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)
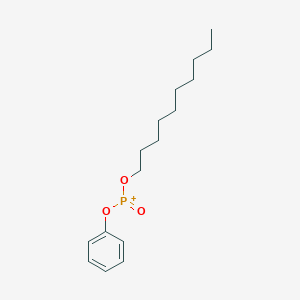
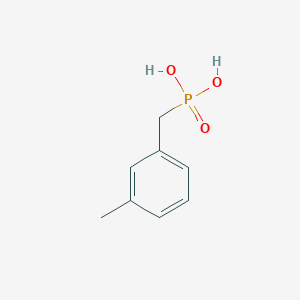
![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)
